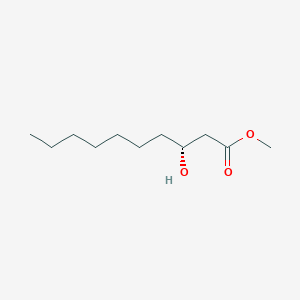

(R)-Methyl 3-hydroxydecanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (3R)-3-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVACUZVNTVHTE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446818 | |

| Record name | Methyl (3R)-3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56618-58-7 | |

| Record name | Methyl (3R)-3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Setup and Optimization

The most widely reported method for synthesizing Methyl (3R)-3-hydroxydecanoate involves the asymmetric hydrogenation of methyl 3-oxodecanoate using a chiral ruthenium catalyst. The reaction proceeds under the following optimized conditions:

| Parameter | Value |

|---|---|

| Substrate | Methyl 3-oxodecanoate |

| Catalyst | [(R)-Ru(OAc)₂(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)] |

| Acid Additive | HCl (1 M in MeOH) |

| Solvent | Methanol |

| Hydrogen Pressure | 50 bar |

| Temperature | 60°C |

| Reaction Time | 16 hours |

| Yield | 80% |

| Enantiomeric Excess (ee) | >95% |

The substrate, methyl 3-oxodecanoate, is dissolved in methanol with the ruthenium catalyst and a catalytic amount of HCl. The mixture is heated under high hydrogen pressure, enabling the stereoselective reduction of the ketone group to a secondary alcohol.

Catalyst System and Enantioselectivity

The ruthenium complex with a 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand is pivotal for achieving high enantioselectivity. The (R)-configuration of the ligand induces a chiral environment, steering the hydrogenation to favor the (3R)-isomer. This system leverages the Noyori-Ikariya asymmetric hydrogenation mechanism, where the ketone coordinates to the ruthenium center, followed by hydride transfer from the metal-hydride intermediate.

Workup and Purification

Post-reaction, the mixture is filtered through celite to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product, a yellow oil, is typically purified via silica gel chromatography using a gradient of dichloromethane and methanol (95:5). This step ensures the removal of residual catalyst and byproducts, yielding Methyl (3R)-3-hydroxydecanoate in 80% isolated yield.

Analytical Characterization of Methyl (3R)-3-hydroxydecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of the product are confirmed using and NMR spectroscopy. Key spectral data include:

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| CHOH | 3.98–4.01 | multiplet | - |

| COOCH₃ | 3.71 | singlet | - |

| CH₂ adjacent to carbonyl | 2.46–2.56 | doublet | |

| Aliphatic chain protons | 1.24–1.52 | multiplet | - |

| Terminal CH₃ | 0.88 | triplet |

NMR data further corroborate the structure, with signals at (carbonyl carbon), (chiral alcohol carbon), and (methylene adjacent to the hydroxyl group).

Determination of Enantiomeric Excess

The enantiomeric purity (>95% ee) is confirmed by derivatizing the product with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s reagent). The resulting diastereomers are analyzed via NMR, where distinct splitting patterns for the methoxy and trifluoromethyl groups allow precise quantification of the (3R)-enantiomer.

Discussion of Synthetic Efficiency and Scalability

Advantages of the Catalytic Hydrogenation Method

-

High Stereoselectivity : The chiral ruthenium catalyst ensures >95% ee, critical for pharmaceutical applications.

-

Moderate Reaction Conditions : Despite requiring high hydrogen pressure (50 bar), the reaction operates at a manageable temperature (60°C) and avoids toxic reagents.

-

Scalability : The protocol has been demonstrated on multi-gram scales, making it suitable for industrial applications.

Limitations and Considerations

-

Catalyst Cost : The ruthenium complex is expensive, though recyclability studies could mitigate this issue.

-

Equipment Requirements : High-pressure reactors are necessary, limiting accessibility for small-scale laboratories.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (3R)-3-hydroxydecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products:

Oxidation: Methyl 3-oxodecanoate or methyl 3-carboxydecanoate.

Reduction: Methyl (3R)-3-hydroxydecanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 202.29 g/mol

- CAS Number : 62675-82-5

- Structural Characteristics : The compound features a hydroxyl group at the third carbon of the decanoate chain, which influences its reactivity and interactions with biological systems.

Chiral Building Block in Synthesis

Methyl (3R)-3-hydroxydecanoate serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the production of enantiomerically pure compounds that are crucial in pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized as a substrate in enzymatic studies, particularly focusing on lipases and esterases. It can be hydrolyzed to release (3R)-3-hydroxydecanoic acid, which is involved in various metabolic pathways. This property makes it valuable for investigating enzyme kinetics and mechanisms of action in lipid metabolism.

Drug Delivery Systems

Research indicates that methyl (3R)-3-hydroxydecanoate may have applications in drug delivery due to its biocompatibility and ability to form micelles. These micelles can enhance the solubility and stability of hydrophobic drugs, improving their therapeutic efficacy.

Biodegradable Polymers

The compound is explored for its role in synthesizing biodegradable polymers. Its derivatives have shown promise in creating environmentally friendly materials suitable for packaging and medical applications. The incorporation of this ester into polymer matrices can enhance biodegradability while maintaining mechanical properties.

Synthetic Routes

Methyl (3R)-3-hydroxydecanoate can be synthesized through various methods:

- Esterification : The most common method involves the reaction between (3R)-3-hydroxydecanoic acid and methanol using an acid catalyst under reflux conditions.

- Enzymatic Synthesis : Biocatalysts like lipases are employed to achieve high enantioselectivity under mild conditions. This method is environmentally friendly and enhances product yield.

Case Study 1: Drug Delivery Applications

A study investigated the use of methyl (3R)-3-hydroxydecanoate as a drug delivery agent. The findings suggested that its ability to form stable micelles could significantly improve the solubility of poorly water-soluble drugs, leading to enhanced bioavailability and therapeutic outcomes.

Case Study 2: Biodegradable Polymers

Research focused on synthesizing biodegradable polyesters from methyl (3R)-3-hydroxydecanoate demonstrated that these materials could be effectively used in medical applications such as sutures and drug delivery systems, highlighting their potential for reducing environmental impact.

Wirkmechanismus

The mechanism of action of methyl (3R)-3-hydroxydecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The following table compares Methyl (3R)-3-hydroxydecanoate with other 3-hydroxy fatty acid methyl esters:

Research Findings and Data Highlights

Methyl (3R)-3-hydroxydecanoate in mcl-PHAs

Flavor Contribution in Pineapple

- Methyl (3R)-3-hydroxydecanoate is a major ester in Okinawan pineapple lines, with concentrations varying significantly between cultivars (e.g., 0.75% in 'No. 25' vs. trace amounts in others) .

Pharmacometabolomic Studies

- Metformin treatment increases plasma levels of 3-hydroxydecanoate and 3-hydroxyoctanoate, suggesting altered fatty acid oxidation .

Biologische Aktivität

Methyl (3R)-3-hydroxydecanoate is a medium-chain fatty acid methyl ester that has garnered attention due to its diverse biological activities. This compound, with the molecular formula C₁₁H₂₂O₃ and a molecular weight of approximately 202.29 g/mol, is notable for its structural properties, including a hydroxyl group at the third carbon of the decanoate chain. Its unique characteristics contribute to its applications in biochemistry and pharmaceuticals.

The biological activity of methyl (3R)-3-hydroxydecanoate is primarily attributed to its interaction with various molecular targets and metabolic pathways. Upon metabolism, it can be hydrolyzed by enzymes such as esterases, leading to the formation of active metabolites that may modulate cellular receptors or enzymes, thereby influencing biochemical pathways.

Key Metabolic Pathways:

- Beta-Oxidation: Methyl (3R)-3-hydroxydecanoate is converted into (S)-hydroxydecanoyl-CoA, which enters the beta-oxidation pathway in mitochondria, facilitating energy production through fatty acid degradation .

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Biological Activities

Methyl (3R)-3-hydroxydecanoate has been studied for several biological activities:

- Antimicrobial Properties:

-

Anti-inflammatory Effects:

- The compound has demonstrated anti-inflammatory activity in various models, suggesting its potential use in treating inflammatory diseases.

-

Biocompatibility:

- Studies have shown that methyl (3R)-3-hydroxydecanoate is biocompatible with mammalian cells, making it a candidate for biomedical applications such as drug delivery systems and tissue engineering.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of methyl (3R)-3-hydroxydecanoate compared to similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl (3R)-3-hydroxydecanoate | C₁₁H₂₂O₃ | Medium-chain fatty acid; antimicrobial properties |

| Methyl (3R)-3-hydroxytetradecanoate | C₁₅H₃₀O₃ | Longer chain; potential different biological activity |

| Methyl 3-hydroxycaprate | C₈H₁₈O₃ | Shorter chain; primarily used as a flavoring agent |

| Methyl (2R)-2-hydroxydecanoate | C₁₁H₂₂O₃ | Different stereochemistry; distinct biological properties |

Case Studies and Research Findings

Several studies have highlighted the biological significance of methyl (3R)-3-hydroxydecanoate:

- Study on Antimicrobial Activity: A study demonstrated that methyl (3R)-3-hydroxydecanoate effectively inhibited the growth of MRSA strains in vitro and reduced biofilm formation, indicating its potential use in clinical settings for infection control.

- In Vivo Studies: Another research project evaluated the compound's effects on inflammation in animal models, revealing significant reductions in inflammatory markers when treated with methyl (3R)-3-hydroxydecanoate .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of Methyl (3R)-3-hydroxydecanoate?

- Methodological Answer : Purity is typically assessed using thin-layer chromatography (TLC) with a hexane/ethyl ether (70:30) solvent system, achieving >98% purity. Gas chromatography (GC) with flame ionization detection is used for quantitative analysis. Structural confirmation is performed via mass spectrometry (MS) to verify molecular weight (202 g/mol) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, identifies characteristic peaks for the hydroxy group and methyl ester functionality .

Q. How should Methyl (3R)-3-hydroxydecanoate be stored to ensure stability?

- Methodological Answer : The compound should be stored at -20°C in airtight containers to prevent degradation. Avoid exposure to oxidizers, as decomposition may release harmful byproducts (e.g., carbon monoxide). Solubility in chloroform, ethanol, or methanol allows for stock solutions to be prepared under inert conditions for long-term storage .

Q. What are the primary biological roles of Methyl (3R)-3-hydroxydecanoate in metabolic pathways?

- Methodological Answer : It serves as an intermediate in bacterial fatty acid biosynthesis, notably in Pseudomonas aeruginosa rhamnolipid production . In humans, it is linked to omega-oxidation via CYP4F11, converting 3-hydroxy fatty acids into dicarboxylic acids. It also acts as a biomarker for 3-hydroxyacyl-CoA dehydrogenase deficiencies, detectable in fibroblast culture media .

Advanced Research Questions

Q. How can bacterial systems be optimized for enhanced production of (R)-3-hydroxydecanoic acid?

- Methodological Answer : Recombinant Escherichia coli strains harboring the phaG gene (encoding (R)-specific enoyl-CoA hydratase) can be engineered to overproduce (R)-3-hydroxydecanoic acid. Fermentation conditions, such as carbon source (e.g., decanoate) and oxygen availability, must be tailored to maximize yield. Monitoring monomer accumulation via GC-MS and adjusting pH/temperature are critical for scalability .

Q. What challenges arise in distinguishing Methyl (3R)-3-hydroxydecanoate from other hydroxy fatty acid methyl esters using NMR spectroscopy?

- Methodological Answer : Overlapping signals in the aliphatic region (22–35 ppm in C NMR) complicate differentiation from medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomers like 3-hydroxydodecanoate. Integration of methine (3-OH), methylene, and methyl group signals in H NMR, combined with heteronuclear single-quantum coherence (HSQC) experiments, improves specificity. Chiral chromatography may be required to resolve enantiomeric impurities .

Q. What experimental strategies are used to study the enzymatic oxidation of Methyl (3R)-3-hydroxydecanoate by CYP4F11?

- Methodological Answer : In vitro assays with human microsomal fractions or recombinant CYP4F11 are performed under NADPH-dependent conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies omega-oxidation products (dicarboxylic acids). Competitive inhibition studies using ketoconazole or other CYP4F inhibitors validate enzyme specificity. Isotopic labeling (e.g., C-decanoate) traces metabolic flux .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.